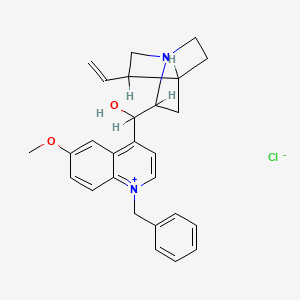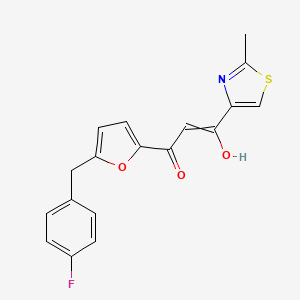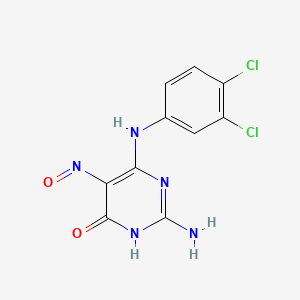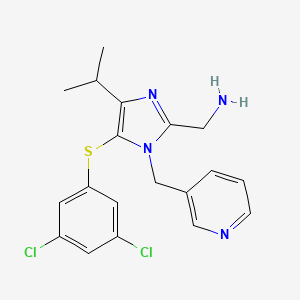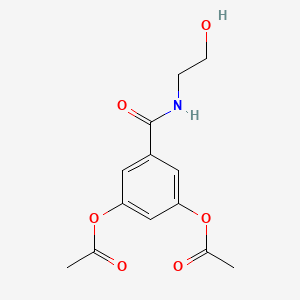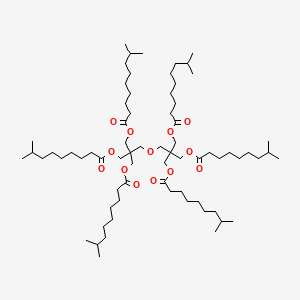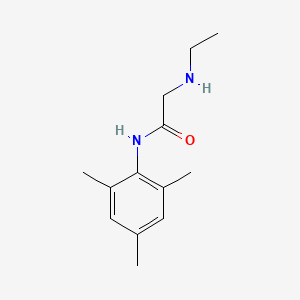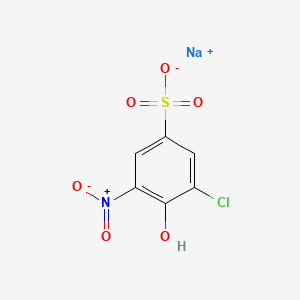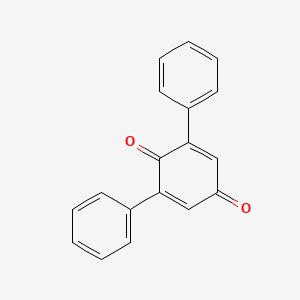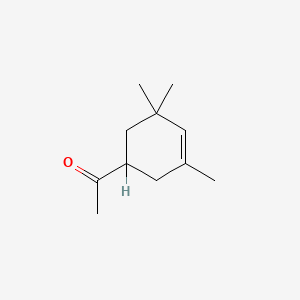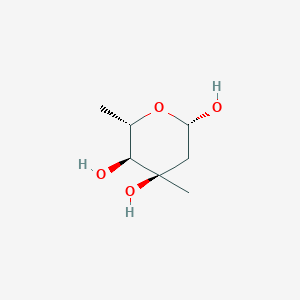
Mycarose beta-L-pyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycarose beta-L-pyranose is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of certain antibiotics and plays a crucial role in their biological activity. The compound is characterized by its six-membered pyranose ring structure, which is a common feature in many naturally occurring sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose beta-L-pyranose typically involves the reduction of a precursor sugar molecule, such as glucose or galactose. This reduction process replaces one or more hydroxyl groups with hydrogen atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the pyranose ring structure.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Mycarose beta-L-pyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Further reduction can lead to the formation of fully deoxygenated sugars.
Substitution: Hydroxyl groups in the molecule can be substituted with other functional groups, such as amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methyl iodide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include various lactones, acids, and fully deoxygenated sugars, which have different applications in pharmaceuticals and other industries.
Scientific Research Applications
Mycarose beta-L-pyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of antibiotics and other secondary metabolites.
Medicine: this compound is a component of certain antibiotics, enhancing their efficacy and stability.
Industry: It is used in the production of various fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which Mycarose beta-L-pyranose exerts its effects involves its incorporation into the structure of antibiotics. The compound interacts with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets include specific sites on the ribosome where the sugar moiety binds, blocking the tunnel that channels nascent peptides.
Comparison with Similar Compounds
Similar Compounds
L-cladinose: Another deoxysugar found in macrolide antibiotics.
D-desosamine: A deoxysugar that is also a component of certain antibiotics.
Uniqueness
Mycarose beta-L-pyranose is unique due to its specific structural configuration and its role in enhancing the biological activity of antibiotics. Unlike other deoxysugars, it has a distinct beta-L-pyranose ring structure, which contributes to its unique properties and applications.
Properties
CAS No. |
1195719-45-9 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m0/s1 |
InChI Key |
YQLFLCVNXSPEKQ-ZTYPAOSTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](C[C@H](O1)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


